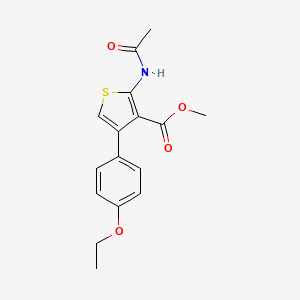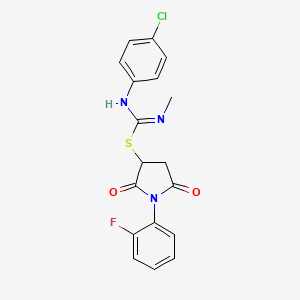![molecular formula C16H14BrNO B5179704 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5179704.png)
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as BRD-7929, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been studied extensively for its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has demonstrated that 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Mécanisme D'action
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is a small molecule inhibitor of bromodomain-containing proteins, which play a critical role in the regulation of gene expression. Specifically, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one targets the bromodomain of the BET family of proteins, which are involved in the regulation of oncogenes and inflammatory genes. By inhibiting the activity of these proteins, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can alter gene expression and cellular function.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In inflammatory cells, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can reduce the production of pro-inflammatory cytokines, leading to decreased inflammation. In neurological cells, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can improve synaptic plasticity and memory formation, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one for lab experiments is its high degree of potency and selectivity, which allows for precise targeting of specific proteins and pathways. Additionally, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is its potential toxicity, which must be carefully monitored in in vitro and in vivo experiments.
Orientations Futures
There are many potential future directions for research on 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins, which could have even greater therapeutic potential. Additionally, further research is needed to understand the full range of biochemical and physiological effects of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, as well as its potential applications in other areas of medicine, such as immunology and infectious disease. Finally, clinical trials are needed to determine the safety and efficacy of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one involves the reaction of 4-bromoaniline and 4-methylacetophenone in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out in a solvent, such as dimethylformamide, under controlled conditions of temperature and pressure. The resulting product is purified through a series of chromatographic techniques to obtain a high degree of purity.
Propriétés
IUPAC Name |
(E)-3-(4-bromoanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c1-12-2-4-13(5-3-12)16(19)10-11-18-15-8-6-14(17)7-9-15/h2-11,18H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQRUHHDHRDHFH-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5179630.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)
![2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5179635.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5179636.png)

![1-benzyl-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179671.png)
![ethyl 4-[3-(2-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5179677.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5179684.png)

![N,3,6,7-tetramethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5179697.png)
![N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5179707.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]acrylonitrile](/img/structure/B5179720.png)
![[5-(2-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5179728.png)